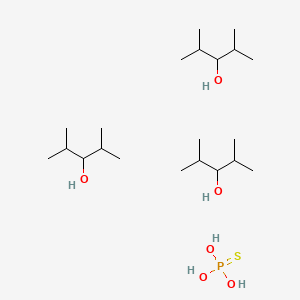
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C21H51O6PS It is known for its unique structure, which includes both alcohol and phosphane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylpentan-3-ol with a phosphane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified through distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphane group can be reduced to form a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The phosphane group can also interact with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylthiophen-3-ol: Similar in structure but lacks the phosphane group.
3-Pentanol, 2,4-dimethyl-, phosphorothioate: Contains a phosphorothioate group instead of a phosphane group.
Propiedades
Número CAS |
105148-89-8 |
|---|---|
Fórmula molecular |
C21H51O6PS |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
2,4-dimethylpentan-3-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C7H16O.H3O3PS/c3*1-5(2)7(8)6(3)4;1-4(2,3)5/h3*5-8H,1-4H3;(H3,1,2,3,5) |
Clave InChI |
VXXHMJJZGDJNNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.OP(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
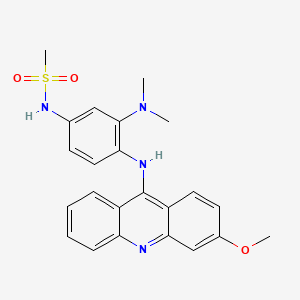
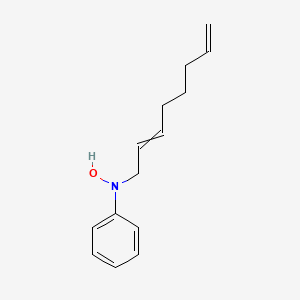
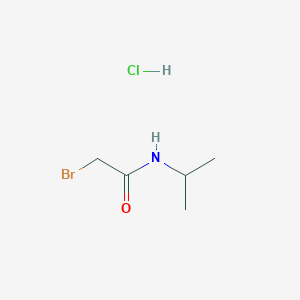
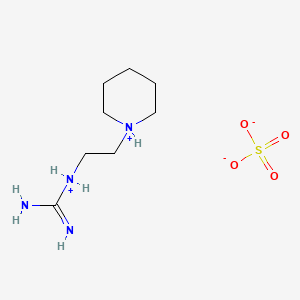
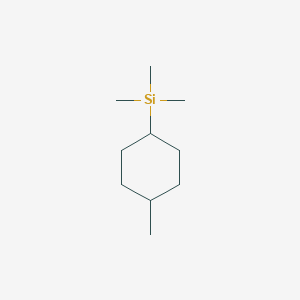
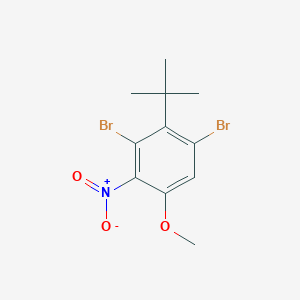
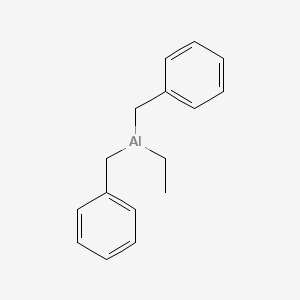
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
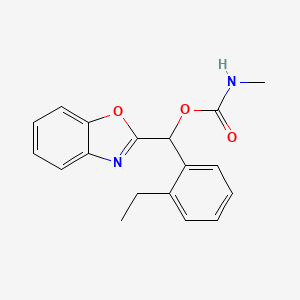

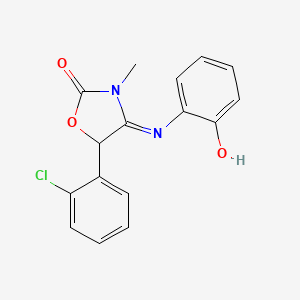
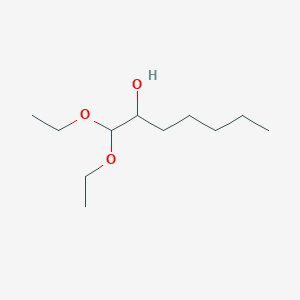
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
